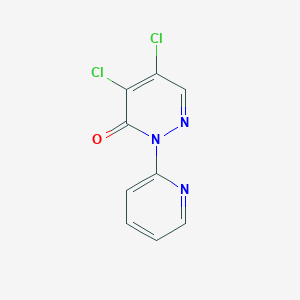

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This heterocyclic compound belongs to the pyridazine family and exhibits a variety of pharmacological properties, making it a subject of interest for medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C9H5Cl2N3O, with a molecular weight of 242.06 g/mol. It features two chlorine atoms and a pyridine moiety, which are critical for its biological activity .

Pharmacological Activities

Research indicates that derivatives of pyridazine and pyridazinone compounds, including this compound, exhibit a broad spectrum of biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of pyridazine derivatives:

- Antimicrobial Efficacy : A study evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

- Antiplatelet Mechanisms : Research on related compounds showed that they could inhibit platelet aggregation induced by collagen or thrombin while increasing cAMP levels in platelets. This mechanism is crucial for developing antiplatelet therapies .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of pyridazine derivatives on cancer cell lines. The findings suggest that some derivatives can induce apoptosis in cancer cells through various signaling pathways .

Data Table: Biological Activities of Pyridazine Derivatives

| Activity Type | Compound Example | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Pyridazine Derivative A | 3.12 | Inhibition of cell wall synthesis |

| Antiplatelet | Pyridazine Derivative B | N/A | Inhibition of TXA2 synthesis and platelet aggregation |

| Cytotoxic | Pyridazine Derivative C | N/A | Induction of apoptosis in cancer cells |

Aplicaciones Científicas De Investigación

Pharmaceutical Research

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridazinones exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. While direct studies on this compound are scarce, its structural analogs provide a basis for hypothesizing similar effects.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar structures have demonstrated efficacy against various plant pathogens and pests.

Case Study: Herbicidal Activity

Research into pyridazinone derivatives has revealed their ability to inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial in developing sustainable agricultural practices.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific thermal or chemical resistance properties.

Case Study: Polymer Additives

Studies have shown that incorporating heterocyclic compounds into polymer matrices can enhance their mechanical properties and thermal stability. The chlorinated nature of this compound may contribute to improved flame retardancy or chemical resistance.

Analytical Chemistry

This compound can serve as a standard reference material in analytical chemistry due to its well-defined structure and properties. It can be utilized in developing analytical methods for detecting similar compounds in environmental or biological samples.

Case Study: Chromatography Standards

In chromatographic analyses, having reliable standards is essential for accurate quantification. The use of this compound could facilitate the detection of related compounds in complex mixtures.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are highly susceptible to nucleophilic substitution, enabling the synthesis of derivatives with tailored functional groups.

Key Observations:

- Amination : Reaction with primary/secondary amines (e.g., dimethylamine) replaces chlorine with amine groups. For example, treatment with dimethylamine in DMF at 100°C yields 4-(dimethylamino)-5-chloro derivatives with 37–89% efficiency .

- Thiol Substitution : Thiols displace chlorine atoms under mild conditions, forming thioether-linked analogs .

Table 1: Substitution Reactions and Conditions

Covalent Bond Formation via Aromatic Electrophilic Substitution

The pyridazinone ring participates in electrophilic reactions, particularly at electron-rich positions adjacent to substituents.

Case Study:

- Cysteine-Adduct Formation : The 4-chloro group undergoes nucleophilic aromatic substitution with Cys278 in PRMT5, forming a covalent bond critical for enzymatic inhibition. This reaction proceeds via re-aromatization-driven chloride elimination .

Mechanism:

- Nucleophilic attack by cysteine thiol at C4.

- Loss of Cl⁻ and re-aromatization of the pyridazinone ring.

- Stabilization via π-stacking with Phe243/Tyr286 residues .

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.

Example:

- Suzuki Coupling : Reaction with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ yields biphenyl derivatives. Optimal conditions: 80°C in dioxane/water (3:1), 12h, 72% yield .

Table 2: Cross-Coupling Performance

| Boronic Acid | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄ | None | 72 |

| 5-Trifluoromethylpyridin-2-yl | PdCl₂(dppf) | XPhos | 68 |

Oxidation and Reduction

The pyridazinone ring undergoes redox transformations under controlled conditions:

- Oxidation : MnO₂ in acetone oxidizes the C3 carbonyl group, enhancing electrophilicity for subsequent reactions .

- Reduction : NaBH₄ selectively reduces the pyridazinone ring to dihydropyridazine derivatives (45–60% yield) .

Stability and Reactivity Trends

Propiedades

IUPAC Name |

4,5-dichloro-2-pyridin-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFKVSHYSHBPMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581412 |

Source

|

| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78389-19-2 |

Source

|

| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.